3-Phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]

Antileishmanial SAR C3 Substituent Effect Imidazo[1,2-a]pyrazine pharmacophore

This 3-phenyl spirocyclic imidazo[1,2-a]pyrazine delivers a conformationally constrained scaffold validated for kinase hinge binding. The free piperidine NH and potential N7 derivatization after Boc protection enable rapid parallel amide coupling, sulfonylation, or reductive amination for SAR programs. With two orthogonal diversification sites, it outperforms N7-alkylated analogs as a library hub.

Molecular Formula C16H20N4
Molecular Weight 268.36 g/mol
Cat. No. B8139274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]
Molecular FormulaC16H20N4
Molecular Weight268.36 g/mol
Structural Identifiers
SMILESC1CNCCC12C3=NC=C(N3CCN2)C4=CC=CC=C4
InChIInChI=1S/C16H20N4/c1-2-4-13(5-3-1)14-12-18-15-16(6-8-17-9-7-16)19-10-11-20(14)15/h1-5,12,17,19H,6-11H2
InChIKeyFOHHFPKDRQVDDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] – Spirocyclic Imidazopyrazine Scaffold for Targeted Library Synthesis and Kinase-Related Probe Development


3-Phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] (CAS 1422062-40-5) is a spirocyclic heterocycle with molecular formula C₁₆H₂₀N₄ and molecular weight 268.36 g/mol, supplied at 97% purity . It belongs to the imidazo[1,2-a]pyrazine class, a privileged scaffold extensively explored for kinase inhibition—including Aurora kinases, casein kinase 1, and checkpoint kinase 1—as well as phosphodiesterase (PDE10A) and TNFα modulation [1]. The spiro fusion of a piperidine ring at position 8 introduces conformational constraint that distinguishes it from non-spiro tetrahydroimidazo[1,2-a]pyrazine analogs, while the 3-phenyl substituent provides a defined hydrophobic/π-stacking pharmacophoric element for target engagement.

Why Generic Substitution Fails for 3-Phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] – Sensitivity of Pharmacophoric Substitution Patterns in the Spiro-Imidazopyrazine Series


Within the 6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] family, seemingly minor structural variations produce large shifts in target engagement and selectivity profiles. Published structure–activity relationship (SAR) studies on imidazo[1,2-a]pyrazines demonstrate that the identity of the C3 substituent is a primary determinant of potency: replacement of a 3-phenyl group with a 3-pyridyl moiety can reduce antileishmanial activity, while introduction of electron-withdrawing or -donating para-substituents on the phenyl ring modulates IC₅₀ values by 1.5- to 2.5-fold [1]. Additionally, the presence or absence of N-alkylation at the 7-position of the saturated pyrazine ring alters both basicity and metabolic stability, and the spiro junction itself provides conformational pre-organization that is absent in the corresponding 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (non-spiro) analogs. These interdependent structural features mean that in-class compounds cannot be freely interchanged without risking loss of target affinity, altered selectivity, or compromised downstream synthetic utility [2].

Quantitative Differentiation Evidence for 3-Phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] vs. Closest Analogs


Evidence 1 – C3 Substituent Identity: 3-Phenyl vs. 3-(Pyridin-3-yl) Differentiation in Antileishmanial SAR

Published structure–activity relationship data on 2,3-diaryl-imidazo[1,2-a]pyrazines demonstrate that a 3-phenyl substituent (IC₅₀ = 26.2 µM against Leishmania major promastigotes) provides a defined baseline potency, whereas replacement with a 4-pyridyl group at C3 reduces antileishmanial activity [1]. In the context of the spiro series, the comparator 3-(pyridin-3-yl)-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] (CAS 1422137-80-1) incorporates a meta-pyridyl substituent that, based on published meta-pyridyl SAR, is expected to be inactive or substantially less potent than the 3-phenyl analog [2]. This indicates that users requiring a hydrophobic, non-basic aryl group at C3 for target engagement (e.g., filling a hydrophobic pocket in a kinase ATP-binding site) should prioritize the 3-phenyl derivative.

Antileishmanial SAR C3 Substituent Effect Imidazo[1,2-a]pyrazine pharmacophore

Evidence 2 – Spiro vs. Non-Spiro Conformational Constraint: Comparison with 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

The spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] scaffold introduces a quaternary spiro carbon that locks the piperidine ring in a defined orientation relative to the imidazopyrazine core. This is in contrast to the non-spiro analog 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS 885281-16-3), where the saturated pyrazine ring is free to interconvert between conformations. In the factor Xa inhibitor series, the spiro-N,N-acetal scaffold was shown to be critical for achieving sub-nanomolar potency (M58163: IC₅₀ = 0.61 nM; M58169: IC₅₀ = 0.58 nM) relative to earlier non-spiro leads [1]. The spiro junction reduces the entropic penalty upon target binding by pre-organizing the bioactive conformation, a principle that translates across imidazo[1,2-a]pyrazine-based inhibitor programs targeting Aurora kinases and CK1 [2].

Spirocyclic Conformational Restriction Ligand Pre-organization Entropic Binding Penalty

Evidence 3 – Piperidine NH as a Synthetic Handle vs. N-Alkylated Analogs (7-Methyl and 7-Ethyl Derivatives)

The target compound bears a free secondary amine (piperidine NH) at the 1'-position of the spiro-piperidine ring, providing a versatile nucleophilic handle for acylation, sulfonylation, reductive amination, or urea formation. In contrast, the comparators 7-Methyl-3-phenyl- and 7-Ethyl-3-phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] have the saturated pyrazine nitrogen (position 7) alkylated, which blocks one site of diversity but leaves the piperidine NH free only in some cases. Vendor catalogs indicate that N-unsubstituted spiro-piperidine variants are less commonly stocked than their N-alkylated counterparts, making this compound a strategic procurement choice for medicinal chemistry groups planning divergent library synthesis from a single late-stage intermediate . The 3,7-dimethyl analog (CAS 1422134-60-8) serves as a fully substituted comparator with both C3 and N7 blocked, limiting further SAR exploration .

Synthetic Tractability Downstream Derivatization Parallel Library Synthesis

Evidence 4 – Vendor-Supplied Purity and Analytical Characterization Benchmarking

The target compound is supplied by multiple vendors at a standard purity of 97% with accompanying analytical data packages including NMR, HPLC, and GC . The closest analog 3-(pyridin-3-yl)-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] (CAS 1422137-80-1) is also available at 97% purity from Bidepharm with batch-specific QC reports . However, the 7-ethyl-3-(1-methyl-1H-pyrazol-4-yl) variant (CAS 1422063-17-9) is listed at only 85%+ purity, indicating significant variability in synthetic accessibility and quality across the spiro family . For quantitative biological assays requiring precise concentration–response measurements, the higher and more consistent purity of the 3-phenyl derivative reduces the risk of potency underestimation due to impurities.

Compound Purity Analytical Quality Control Procurement Reliability

Recommended Application Scenarios for 3-Phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Generation: Aurora Kinase A/B and Casein Kinase 1 Probe Development

The imidazo[1,2-a]pyrazine core is a validated hinge-binding scaffold for Aurora kinases A/B (PDB: 3VAP, 3NRM) [1] and casein kinase 1 (L-CK1.2) [2]. The 3-phenyl group occupies a hydrophobic pocket adjacent to the hinge region, while the spiro-piperidine provides a vector for solvent-exposed derivatization to optimize selectivity and pharmacokinetics. This compound serves as an ideal starting point for structure-based design of type I kinase inhibitors, where the free piperidine NH enables rapid parallel synthesis of amide, sulfonamide, or urea libraries for SAR exploration.

Antileishmanial Drug Discovery: Exploiting the 3-Phenyl Pharmacophore for LmCK1 Inhibition

Published SAR demonstrates that the 3-phenyl substituent on imidazo[1,2-a]pyrazines provides baseline antileishmanial activity (IC₅₀ = 26.2 µM against L. major promastigotes) [3]. Further optimization at the para-position of the phenyl ring (e.g., 3-Cl: IC₅₀ = 14.5 µM; 3,5-diCl: IC₅₀ = 10.3 µM) can enhance potency. The spiro-piperidine scaffold offers an underexplored vector for improving antiparasitic selectivity by derivatizing the piperidine NH to modulate cellular permeability and target engagement.

Conformationally Constrained Fragment-Based Screening Libraries

The spiro junction locks the imidazopyrazine and piperidine rings into a defined three-dimensional orientation, reducing the conformational flexibility that can confound fragment-based screening (FBS) hit rates. Compared to the flexible 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, the spiro compound is expected to exhibit higher ligand efficiency when matched to a complementary protein binding site due to reduced entropic penalty upon binding [4]. This compound is suitable for inclusion in 3D-fragment libraries targeting kinases, GPCRs, or protein–protein interaction surfaces.

Procurement as a Late-Stage Diversification Intermediate for Parallel Library Synthesis

With two accessible sites for functionalization (piperidine NH and potential N7 of the saturated pyrazine ring after Boc protection/deprotection strategies), this compound outperforms N7-alkylated analogs (e.g., 7-methyl or 7-ethyl derivatives) as a diversification hub . Medicinal chemistry groups seeking to generate 50–200 compound libraries can procure this single intermediate and elaborate it via parallel amide coupling, sulfonylation, or reductive amination, maximizing SAR information per synthesis cycle.

Quote Request

Request a Quote for 3-Phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.